N'-(2,6-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide
Description
N'-(2,6-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide (molecular formula: C₁₄H₁₂Cl₂N₂O₂S) is a sulfonohydrazide derivative characterized by a 2,6-dichlorobenzylidene moiety and a 4-methylbenzenesulfonyl group. This compound is synthesized via condensation reactions between 2,6-dichlorobenzaldehyde and 4-methylbenzenesulfonohydrazide under reflux conditions, as inferred from analogous syntheses (e.g., ). Key identifiers include the CAS number MFCD00415336 and InChIKey CHYXLNUHAIMNTL-MFOYZWKCSA-N.
Properties
Molecular Formula |
C14H12Cl2N2O2S |
|---|---|
Molecular Weight |
343.2 g/mol |
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12Cl2N2O2S/c1-10-5-7-11(8-6-10)21(19,20)18-17-9-12-13(15)3-2-4-14(12)16/h2-9,18H,1H3/b17-9+ |
InChI Key |
VUMDYLMCBDTATC-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,6-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide typically involves the reaction of 2,6-dichlorobenzaldehyde with 4-methylbenzenesulfonohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of N’-(2,6-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2,6-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.
Scientific Research Applications
N’-(2,6-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N’-(2,6-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or proteins involved in cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, resulting in cell death.
Comparison with Similar Compounds
Structural and Functional Group Variations
N'-(4-Dimethylaminobenzylidene)isonicotinohydrazide Monohydrate ()
- Formula : C₁₅H₁₆N₄O·H₂O
- Substituents: 4-dimethylaminobenzylidene (electron-donating group) and isonicotinoyl.
- Key Differences: Replaces the sulfonohydrazide group with a hydrazide-linked isonicotinoyl moiety. The dimethylamino group increases electron density, altering reactivity and solubility.
- Physical Properties: Melting point (194.7–196.6°C) is lower than sulfonohydrazide derivatives, likely due to reduced intermolecular hydrogen bonding.
N’-(2,6-Dichlorobenzylidene)-3-(3-Hydroxy-2-Methyl-4-Oxopyridin-1(4H)-yl)Benzohydrazide ()
- Formula : C₂₀H₁₅Cl₂N₃O₃
- Substituents: Benzohydrazide core with a pyridinone ring.
- Key Differences: The pyridinone substituent introduces additional hydrogen-bonding sites (OH and C=O groups). Higher melting point (200–204°C) compared to the target compound, attributed to enhanced crystallinity from polar groups.
N'-(2,3-Dichlorobenzylidene)-3-Hydroxy-2-Naphthohydrazide ()
- Formula : C₁₈H₁₂Cl₂N₂O₂
- Substituents : 2,3-dichlorobenzylidene and naphthoyl.
- Exhibits antifungal activity against Rhizopus oryzae, suggesting that substitution patterns (2,3- vs. 2,6-dichloro) influence bioactivity.
Physicochemical Properties and Bioavailability
The sulfonohydrazide group in the target compound confers higher polarity (polar surface area ~100 Ų) compared to non-sulfonated analogs, impacting solubility and oral bioavailability. According to , compounds with ≤10 rotatable bonds and polar surface area ≤140 Ų exhibit better bioavailability. The target compound’s rigid sulfonohydrazide backbone (rotatable bonds ≈5) aligns with these criteria, suggesting favorable pharmacokinetics.
Table 1: Comparative Physicochemical Data
| Compound Name | Molecular Formula | Melting Point (°C) | Polar Groups | Bioactivity (Reported) |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₂Cl₂N₂O₂S | Not Reported | Sulfonohydrazide, Cl | Not Specified |
| N'-(4-Dimethylaminobenzylidene)isonicotinohydrazide | C₁₅H₁₆N₄O·H₂O | 194.7–196.6 | Dimethylamino, CONH | N/A |
| N’-(2,6-Dichlorobenzylidene)benzohydrazide | C₂₀H₁₅Cl₂N₃O₃ | 200–204 | Pyridinone, OH, Cl | Antioxidant/anti-inflammatory* |
| N'-(2,3-Dichlorobenzylidene)-naphthohydrazide | C₁₈H₁₂Cl₂N₂O₂ | Not Reported | Naphthoyl, Cl | Antifungal (Rhizopus oryzae) |
*Inferred from structural analogs ().
Spectroscopic and Computational Comparisons
- IR Spectroscopy : The target compound’s IR spectrum would show peaks for sulfonamide (S=O, ~1350–1160 cm⁻¹) and C=N (1593 cm⁻¹), similar to .
- NMR : The 2,6-dichloro substitution pattern would result in distinct aromatic proton splitting (e.g., doublets at δ 7.2–7.7 ppm for benzylidene protons).
- DFT Studies : used B3LYP/6-31G to optimize geometries, a method applicable to the target compound for predicting bond lengths and electronic properties.
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